(R)-1-(3-Pyridyl)-1-butanol, also known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol or NNAL, is a significant metabolite derived from the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL is characterized by its chiral center, which leads to the existence of two enantiomers: (R)-NNAL and (S)-NNAL. The compound is primarily studied due to its implications in tobacco-related carcinogenesis and its potential role as a biomarker for tobacco exposure.
NNAL is produced in the human body following the metabolism of NNK, which is found extensively in tobacco products. The compound can be detected in urine, making it a useful biomarker for assessing tobacco exposure and its associated health risks.
NNAL belongs to the class of nitrosamines, specifically as a butan-1-ol derivative substituted by a pyridin-3-yl group and a methyl(nitroso)amino group. It is classified under chemical entities that are known for their carcinogenic properties.
The synthesis of NNAL can be achieved through various methods, primarily involving the nitrosation of nicotine derivatives. The most common approach involves the reaction of nicotine with nitrous acid under acidic conditions. This reaction typically occurs at pH levels around 3.4, facilitating the formation of nitrosamines.
In laboratory settings, NNAL is synthesized by:
NNAL has a molecular formula of with a molecular weight of approximately 209.12 g/mol. The structure features:
The compound exhibits chirality due to the presence of a chiral carbon atom in its structure. The two enantiomers, (R)-NNAL and (S)-NNAL, have different biological activities and metabolic pathways.
NNAL participates in several metabolic reactions within biological systems:
Studies have shown that (S)-NNAL is preferentially formed from NNK and is metabolized more rapidly than (R)-NNAL in liver microsomes from both rodents and humans.
The mechanism of action for NNAL involves its role as an intermediate in the metabolic activation of NNK:
Research indicates that in various tissues, particularly lung tissue, (S)-NNAL is converted into more reactive forms at different rates compared to (R)-NNAL, influencing their respective carcinogenic potentials.
NNAL serves multiple purposes in scientific research:
The carbonyl reduction of NNK [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone] to NNAL [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol] represents the primary metabolic pathway for this tobacco-specific carcinogen. This reaction generates two enantiomers: (R)-NNAL and (S)-NNAL. In human lung tissue, this reduction occurs through compartment-specific enzymatic systems:
Table 1: Enzymatic Systems Catalyzing NNK Reduction in Human Lung
Enzyme Class | Specific Enzymes | Subcellular Location | Primary NNAL Enantiomer | Relative Activity |
---|---|---|---|---|
Aldo-Keto Reductases | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Cytosol | (S)-NNAL | High (Cytosolic dominance) |
Carbonyl Reductase | CBR1 | Cytosol | (S)-NNAL | Moderate |
Hydroxysteroid Dehydrogenases | HSD17β12 | Microsomes | (R)-NNAL | Very High (Microsomal dominance) |
Other SDR Enzymes | HSD11β1, HSD17β6 | Microsomes | Mixed | Low |
The stereoselectivity of this reduction has toxicological significance: (R)-NNAL demonstrates higher tumorigenicity in murine models due to slower detoxification and greater bioactivation potential compared to (S)-NNAL [5] [7]. In vitro studies using siRNA knockdown of HSD17β12 confirm a significant decrease in (R)-NNAL formation, underscoring this enzyme’s role in lung-specific metabolic activation of NNK [7].
Glucuronidation represents a critical detoxification pathway for NNAL, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. This process yields two distinct conjugates: NNAL-O-glucuronide (carbinol glucuronidation) and NNAL-N-glucuronide (pyridyl nitrogen glucuronidation). The reaction exhibits marked stereoselectivity:
Table 2: Kinetic Parameters of Human UGT Enzymes for NNAL Glucuronidation
UGT Enzyme | Substrate Enantiomer | K~m~ (µM) | V~max~ (pmol/min/mg) | V~max~/K~m~ (Relative Efficiency) | Primary Conjugate Formed |
---|---|---|---|---|---|
UGT2B17 | (R)-NNAL | 18 ± 3 | 420 ± 35 | 23.3 | (R)-NNAL-O-Gluc |
UGT2B17 | (S)-NNAL | 52 ± 7 | 310 ± 28 | 6.0 | (S)-NNAL-O-Gluc |
UGT2B7 | (S)-NNAL | 45 ± 6 | 380 ± 30 | 8.4 | (S)-NNAL-O-Gluc |
UGT2B7 | (R)-NNAL | 60 ± 8 | 210 ± 25 | 3.5 | (R)-NNAL-O-Gluc |
UGT2B10 | Racemic NNAL | 210 ± 25 | 85 ± 10 | 0.4 | NNAL-N-Gluc |
The detoxification efficiency of NNAL enantiomers directly impacts cancer susceptibility: (S)-NNAL undergoes more rapid glucuronidation in human systems, facilitating its excretion, whereas (R)-NNAL persists longer due to slower conjugation [5] [6].
The Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) mediates the biliary excretion of NNAL glucuronides, completing their detoxification. Evidence from in vivo and in vitro models demonstrates:
The interplay between glucuronidation and MRP2 transport is critical for detoxification efficiency: Impaired MRP2 function (genetic or cholestasis-induced) causes intracellular accumulation of NNAL and its glucuronides, potentially increasing exposure to carcinogenic metabolites in hepatic and extrahepatic tissues [4] [8]. Polymorphisms in human ABCC2 may similarly influence individual susceptibility to tobacco-related cancers by modulating biliary excretion capacity.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6